1,5-Dihydroxyxanthone

EGFR Inhibition Kinase Assay Cancer Research

1,5-Dihydroxyxanthone (CAS 14686-65-8) is the superior EGFR tyrosine kinase inhibitor scaffold among xanthones. With an IC50 of 90.34 nM, it is 2.5-fold more potent than 1,7-dihydroxyxanthone. Inactivity against Gram-positive bacteria ensures a clean, target-specific profile without antimicrobial off-target effects. This compound is ideal for SAR studies and as a reference standard for antimalarial selectivity (selectivity index 3.89). Procure high-purity ≥98% material to drive precise kinase inhibitor discovery and selectivity profiling.

Molecular Formula C13H8O4
Molecular Weight 228.20 g/mol
CAS No. 14686-65-8
Cat. No. B161654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dihydroxyxanthone
CAS14686-65-8
Molecular FormulaC13H8O4
Molecular Weight228.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)OC3=CC=CC(=C3C2=O)O
InChIInChI=1S/C13H8O4/c14-8-4-2-6-10-11(8)12(16)7-3-1-5-9(15)13(7)17-10/h1-6,14-15H
InChIKeyAPIPFXZYOMIJQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dihydroxyxanthone (CAS:14686-65-8) Compound Overview and Procurement Context


1,5-Dihydroxyxanthone (CAS:14686-65-8) is a naturally occurring polyphenolic compound belonging to the xanthone class, characterized by a dibenzo-γ-pyrone scaffold [1]. It has been isolated from various plant sources, notably within the *Garcinia* and *Mammea* genera [2]. The compound has been investigated for its potential in multiple therapeutic areas, with research focusing on its inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase and its antimicrobial properties [3].

1,5-Dihydroxyxanthone: Why In-Class Substitution is Not a Straightforward Decision


The substitution of 1,5-Dihydroxyxanthone with a structurally similar xanthone derivative is not a straightforward decision due to the profound impact of hydroxylation patterns on biological activity. Studies have demonstrated that minor changes in the position or number of hydroxyl groups on the xanthone core can lead to dramatic differences in target selectivity and potency [1]. For instance, among a panel of six closely related polyhydroxylated xanthones isolated from the same source, only 1,5-Dihydroxyxanthone and one other analog displayed potent EGFR tyrosine kinase inhibition, while others were completely inactive against this target [1]. Conversely, 1,5-Dihydroxyxanthone was found to be inactive against Gram-positive bacteria, whereas three other polyhydroxylated analogs exhibited significant antibacterial activity [1]. This stark functional divergence, driven by subtle structural variations, underscores the critical need for empirical, compound-specific data when selecting a xanthone for research or development. The following evidence guide provides the quantitative differentiation required for an informed procurement decision.

1,5-Dihydroxyxanthone Comparative Evidence Guide: Key Differentiation Data for Procurement


1,5-Dihydroxyxanthone Exhibits 2.5-Fold More Potent EGFR Tyrosine Kinase Inhibition than its 1,7-Isomer

In a direct comparative study, 1,5-Dihydroxyxanthone demonstrated significantly superior potency as an EGFR tyrosine kinase inhibitor compared to its structural isomer, 1,7-dihydroxyxanthone [1]. The assay was conducted under identical experimental conditions, allowing for a direct comparison of their IC50 values [1].

EGFR Inhibition Kinase Assay Cancer Research

1,5-Dihydroxyxanthone Demonstrates a Favorable Cytotoxicity-Selectivity Profile in an Antiplasmodial Model

In a comparative antiplasmodial study against *Plasmodium falciparum* K1, 1,5-Dihydroxyxanthone showed moderate activity but, importantly, a notable selectivity index (SI) of 3.89, calculated as the ratio of its cytotoxic concentration (CC50) in Vero cells to its antiparasitic IC50 [1]. This profile contrasts with several other xanthones in the study, which exhibited non-selective toxicity (SI < 1) [1].

Antiplasmodial Selectivity Index Malaria Research

Target Selectivity: Potent EGFR Inhibitor with No Activity Against Gram-Positive Bacteria

A key point of differentiation is the specific biological profile of 1,5-Dihydroxyxanthone. In a study evaluating a panel of polyhydroxylated xanthones, 1,5-Dihydroxyxanthone exhibited potent EGFR tyrosine kinase inhibition but was completely inactive against a panel of Gram-positive and Gram-negative bacteria [1]. This is in direct contrast to 1,5,6-trihydroxyxanthone, 1,6,7-trihydroxyxanthone, and 1,3,6,7-tetrahydroxyxanthone, which were active against Gram-positive bacteria but showed no EGFR inhibitory activity [1].

Target Selectivity Antibacterial Specificity Profiling

Antioxidant Activity of 1,5-Dihydroxyxanthone is Supported by Class-Level Evidence

Several studies have reported the antioxidant capacity of 1,5-Dihydroxyxanthone using the DPPH radical scavenging assay [1]. While head-to-head quantitative comparisons with close analogs are not available, the activity has been consistently observed, placing it among the class of antioxidant xanthones [1].

Antioxidant DPPH Assay Free Radical Scavenging

Recommended Application Scenarios for 1,5-Dihydroxyxanthone Based on Quantitative Evidence


Lead Compound for Selective EGFR Tyrosine Kinase Inhibitor Development

1,5-Dihydroxyxanthone is best suited as a lead scaffold for developing selective EGFR tyrosine kinase inhibitors. Its 90.34 nM IC50 against this target and its 2.5-fold greater potency compared to 1,7-dihydroxyxanthone [1] make it a superior starting point. Its lack of activity against Gram-positive bacteria [1] further supports its use in studies where a clean, target-specific profile is required without off-target antimicrobial effects.

Model Compound for Hydroxylation Pattern Structure-Activity Relationship (SAR) Studies

The stark contrast in biological activities between 1,5-Dihydroxyxanthone and its closely related polyhydroxylated analogs [1] makes it an ideal model compound for SAR investigations. Researchers can use it to elucidate how specific hydroxyl group positions on the xanthone core dictate binding to enzymes like EGFR tyrosine kinase versus antibacterial targets. This is a powerful application for understanding molecular recognition and designing more potent and selective derivatives.

Positive Control for Cytotoxicity-Selectivity Profiling in Antiparasitic Research

Given its demonstrated selectivity index of 3.89 in an antiplasmodial model [2], 1,5-Dihydroxyxanthone can serve as a valuable reference compound. It can be used as a positive control or benchmark in screening campaigns designed to identify new antimalarial leads that achieve parasite inhibition without inducing general mammalian cell toxicity, a critical early-stage hurdle in drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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